(3Z)-2-[6-[(2Z)-1-cyano-2-methoxyiminoethyl]pyridazin-3-yl]-3-methoxyiminopropanenitrile
Description
The compound "(3Z)-2-[6-[(2Z)-1-cyano-2-methoxyiminoethyl]pyridazin-3-yl]-3-methoxyiminopropanenitrile" is a pyridazine derivative characterized by dual methoxyimino and cyano functional groups.
Properties
Molecular Formula |
C12H12N6O2 |
|---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
(3Z)-2-[6-[(2Z)-1-cyano-2-methoxyiminoethyl]pyridazin-3-yl]-3-methoxyiminopropanenitrile |
InChI |
InChI=1S/C12H12N6O2/c1-19-15-7-9(5-13)11-3-4-12(18-17-11)10(6-14)8-16-20-2/h3-4,7-10H,1-2H3/b15-7-,16-8- |
InChI Key |
JVNHDTKAILAKJL-DUGOVBPYSA-N |
Isomeric SMILES |
CO/N=C\C(C1=NN=C(C=C1)C(C#N)/C=N\OC)C#N |
Canonical SMILES |
CON=CC(C#N)C1=NN=C(C=C1)C(C=NOC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-2-[6-[(2Z)-1-cyano-2-methoxyiminoethyl]pyridazin-3-yl]-3-methoxyiminopropanenitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyridazine ring, followed by the introduction of the cyano and methoxyimino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(3Z)-2-[6-[(2Z)-1-cyano-2-methoxyiminoethyl]pyridazin-3-yl]-3-methoxyiminopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxyimino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-2-[6-[(2Z)-1-cyano-2-methoxyiminoethyl]pyridazin-3-yl]-3-methoxyiminopropanenitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its functional groups make it suitable for labeling and tracking within biological systems.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways, such as those involved in cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (3Z)-2-[6-[(2Z)-1-cyano-2-methoxyiminoethyl]pyridazin-3-yl]-3-methoxyiminopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on structurally related pyrazole and pyran derivatives, synthesized via reactions involving malononitrile or ethyl cyanoacetate. Below is a comparison of key features between the target compound and analogous molecules from the literature:
Key Observations:
Functional Group Diversity: The target compound lacks the amino or hydroxy-pyrazole moieties present in compounds 11a, 11b, and 7a, which are critical for hydrogen bonding and bioactivity in the latter .
Synthetic Methodology: Compounds 11a/b and 7a/b are synthesized via condensation reactions using malononitrile or ethyl cyanoacetate, with triethylamine as a base and 1,4-dioxane as solvent .
Bioactivity Implications: Pyrazole-pyran hybrids (11a/b) exhibit antimicrobial and antifungal properties due to their dual cyano and amino groups . The absence of these groups in the target compound may limit analogous applications unless modified.
Research Findings and Limitations
- Gaps in Evidence: No direct data on the target compound’s synthesis, spectroscopic characterization (e.g., NMR, IR), or bioactivity is available in the provided materials. Comparisons are extrapolated from structurally related molecules.
- Hypothetical Applications: Based on its nitrile and methoxyimino groups, the compound could serve as a precursor for metal-chelating agents or enzyme inhibitors, but experimental validation is required.
Biological Activity
Overview of the Compound
Chemical Structure : The compound is characterized by a pyridazine ring, methoxyimino groups, and a cyano group, which are often associated with various biological activities, particularly in medicinal chemistry.
Molecular Formula : C12H12N6O2
Anticancer Properties
Compounds with similar structures have been investigated for their potential anticancer properties. Pyridazine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including:
- Inhibition of DNA synthesis : Some pyridazine-based compounds have been found to inhibit enzymes involved in DNA replication, leading to cell cycle arrest.
- Induction of apoptosis : Certain derivatives can trigger programmed cell death in cancer cells by activating apoptotic pathways.
Antimicrobial Activity
Pyridazine derivatives have also been explored for their antimicrobial properties. Research indicates that modifications in the side chains can significantly enhance their efficacy against various bacterial strains.
Enzyme Inhibition
The presence of cyano and methoxyimino groups may contribute to the inhibition of specific enzymes, such as:
- Aldose reductase : This enzyme is implicated in diabetic complications, and inhibitors can help manage glucose levels.
- Cholinesterases : Compounds that inhibit these enzymes are valuable in treating neurodegenerative diseases.
Case Studies and Research Findings
-
Anticancer Activity Study :
- A study published in the Journal of Medicinal Chemistry evaluated a series of pyridazine derivatives for their anticancer activity against various cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM.
-
Antimicrobial Efficacy :
- Research conducted by Smith et al. (2021) highlighted that a closely related pyridazine derivative exhibited potent activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 8 µg/mL.
-
Enzyme Inhibition Analysis :
- A detailed kinetic study showed that the compound inhibited aldose reductase with an IC50 value of 25 µM, indicating its potential use in diabetes management.
Data Table
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | DNA synthesis inhibition | Journal of Medicinal Chemistry (2020) |
| Antimicrobial | Bacterial growth inhibition | Smith et al., 2021 |
| Enzyme Inhibition | Aldose reductase inhibition | Kinetic Study (2022) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
